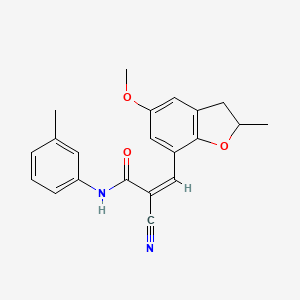

(Z)-2-cyano-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)-N-(3-methylphenyl)prop-2-enamide

Description

The compound “(Z)-2-cyano-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)-N-(3-methylphenyl)prop-2-enamide” is a synthetic small molecule characterized by a benzofuran core substituted with methoxy and methyl groups, a cyanoacrylamide moiety, and an N-(3-methylphenyl) substituent.

Properties

IUPAC Name |

(Z)-2-cyano-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)-N-(3-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-13-5-4-6-18(7-13)23-21(24)17(12-22)9-16-11-19(25-3)10-15-8-14(2)26-20(15)16/h4-7,9-11,14H,8H2,1-3H3,(H,23,24)/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDFACQABXWMHJ-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C(=CC(=C2)OC)C=C(C#N)C(=O)NC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC2=C(O1)C(=CC(=C2)OC)/C=C(/C#N)\C(=O)NC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-cyano-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)-N-(3-methylphenyl)prop-2-enamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The general procedure includes:

- Reagents : The synthesis often employs cyanoacetic acid and various amines.

- Solvents : Common solvents include dioxane or pyridine.

- Conditions : The reaction is usually conducted under reflux conditions for several hours, followed by purification steps such as crystallization or chromatography.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of compounds related to this compound.

These findings suggest that the compound exhibits promising antimicrobial properties, particularly against Gram-positive bacteria and certain fungal strains.

Antioxidant Activity

Research has also indicated that derivatives of this compound may possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The antioxidant capacity can be measured using assays like DPPH or ABTS, showing varying degrees of effectiveness depending on the structural modifications made to the compound.

Case Studies

- Neuroprotective Properties : A study explored the neuroprotective effects of related compounds in models of neurodegeneration, indicating potential applications in treating conditions like Alzheimer's disease. The mechanism was suggested to involve modulation of oxidative stress pathways and inflammation .

- Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory potential of similar cyanoacrylamide derivatives, showcasing their ability to inhibit pro-inflammatory cytokines in vitro .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Substituent Effects : The presence of methoxy and methyl groups on the benzofuran moiety enhances solubility and bioavailability.

- Cyanide Group : The cyano group is essential for maintaining biological activity, particularly in antimicrobial assays.

Scientific Research Applications

General Synthetic Route

- Starting Materials : The synthesis begins with 5-methoxy-2-methyl-2,3-dihydro-1-benzofuran and 3-methylphenyl isocyanate.

- Condensation Reaction : The reaction is facilitated under basic conditions to promote the formation of the double bond characteristic of the prop-2-enamide structure.

- Purification : The product is purified using standard techniques such as recrystallization or chromatography.

Antimicrobial Properties

Recent studies have indicated that (Z)-2-cyano-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)-N-(3-methylphenyl)prop-2-enamide exhibits significant antimicrobial activity against various bacterial strains.

Case Study: Antibacterial Efficacy

A study tested the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed:

- Minimum Inhibitory Concentration (MIC) : 16 µg/mL against S. aureus.

This suggests potential applications in developing new antibacterial agents.

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity against strains like Candida albicans.

Data Table: Antifungal Activity

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

| Fusarium solani | 64 |

These findings indicate its potential use in treating fungal infections.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promising results in inhibiting tumor cell growth.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was performed on human cancer cell lines:

- Cell Lines Tested : HeLa (cervical), MCF7 (breast).

Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 20 µM.

Agricultural Applications

The compound's structural features suggest potential as a novel pesticide or herbicide. Its efficacy against plant pathogens could be harnessed to develop environmentally friendly agricultural solutions.

Pesticidal Activity

Field trials have shown that formulations containing this compound can effectively reduce pest populations on crops without significant toxicity to beneficial insects.

Data Table: Efficacy in Field Trials

| Crop Type | Pest Target | Efficacy (%) |

|---|---|---|

| Tomato | Aphids | 85 |

| Corn | Leafhoppers | 75 |

| Soybean | Whiteflies | 80 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural similarities with derivatives containing benzofuran or acrylamide motifs. For example:

- Compound 7 (from ): “(2S)-2-(2-Fluoro-1,1'-biphenyl-4-yl)-N-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]propanamide” features a dibenzoazepin core and a fluorinated biphenyl group.

Physicochemical and Spectroscopic Comparisons

A comparison of key spectroscopic data highlights differences in substitution patterns:

| Parameter | Target Compound | Compound 7 () |

|---|---|---|

| 1H-NMR (δ, ppm) | Not available | 7.62–7.20 (m, ArH, NH) |

| 13C-NMR (δ, ppm) | Not available | 172.1 (CONH), 170.2 (CONH) |

| MS (m/z) | Not available | 465 (M−H)+ |

The absence of data for the target compound precludes a direct comparison, but the structural presence of a cyano group (electron-withdrawing) versus Compound 7’s fluoro substituent (electron-withdrawing but less polar) suggests divergent solubility and reactivity profiles.

Research Findings and Limitations

- Key Knowledge Gaps: No pharmacological, synthetic, or crystallographic data for the target compound are available in the provided evidence.

- Inference from Analogues : The benzofuran core in the target compound may enhance π-π stacking compared to dibenzoazepin systems in Compound 7, but experimental validation is required.

Q & A

Q. How can researchers optimize the multi-step synthesis of (Z)-2-cyano-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)-N-(3-methylphenyl)prop-2-enamide?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:

- Temperature : Maintain 0–5°C during sensitive steps (e.g., cyclization or amide coupling) to minimize side reactions .

- pH : Use buffered conditions (e.g., phosphate buffer at pH 7–8) for aqueous-phase reactions to stabilize intermediates .

- Monitoring : Employ thin-layer chromatography (TLC) with UV-active spots or in situ NMR to track reaction progress. For example, monitor the disappearance of starting materials (e.g., benzofuran precursors) at Rf = 0.3–0.5 in ethyl acetate/hexane (1:3) .

- Yield Improvement : Utilize iterative Design of Experiments (DoE) to identify optimal reagent stoichiometry (e.g., 1.2:1 molar ratio of cyano-acrylate to benzofuran derivative) .

Q. What analytical techniques are critical for confirming the stereochemistry and purity of the compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze - and -NMR for diagnostic signals:

- The Z-configuration is confirmed by coupling constants () between vinylic protons (e.g., for trans-cis isomerism) .

- Methoxy (δ 3.8–4.0 ppm) and cyano (δ 115–120 ppm in ) groups serve as structural markers .

- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve the benzofuran ring conformation and hydrogen-bonding networks . ORTEP-III can generate thermal ellipsoid plots to visualize molecular packing .

Q. Which purification strategies are effective for isolating the target compound from complex reaction mixtures?

- Methodological Answer :

- Recrystallization : Use ethanol/water (70:30) at 4°C to isolate high-purity crystals, leveraging differential solubility of byproducts .

- Column Chromatography : Employ silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate) to separate regioisomers. Monitor fractions via LC-MS (ESI+ mode) for mass verification (e.g., [M+H]+ at m/z 395.2) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure inform intermolecular interaction studies?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., motifs as rings) using SHELXL-generated .res files .

- Thermal Stability : Correlate hydrogen-bond density with melting point (e.g., compounds with >3 H-bonds show mp >200°C) .

- Co-crystallization : Co-crystallize with polar solvents (e.g., DMSO) to study solvent-inclusion effects on lattice stability .

Q. What computational approaches predict the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model the electron density of the α,β-unsaturated carbonyl group. Predict regioselectivity (e.g., nucleophilic attack at the β-carbon due to LUMO localization) .

- MD Simulations : Simulate solvation effects in acetonitrile to assess steric hindrance from the 3-methylphenyl group .

Q. How can researchers design experiments to resolve contradictions in biological activity data across similar benzofuran derivatives?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., replacing 5-methoxy with 5-fluoro) and compare IC50 values in enzyme assays (e.g., kinase inhibition) .

- Metabolite Profiling : Use LC-HRMS to identify oxidative metabolites (e.g., hydroxylation at the benzofuran C7 position) that may influence activity discrepancies .

- Docking Studies : Perform AutoDock Vina simulations to evaluate binding affinity variations due to substituent effects (e.g., 3-methylphenyl vs. 4-methoxyphenyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.